molecular formula C12H17IN2O2 B12087301 2-(N-Boc-methylamino)-5-iodo-3-methylpyridine CAS No. 942206-08-8

2-(N-Boc-methylamino)-5-iodo-3-methylpyridine

Cat. No.: B12087301
CAS No.: 942206-08-8
M. Wt: 348.18 g/mol
InChI Key: HWHYESISLPNYCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(N-Boc-methylamino)-5-iodo-3-methylpyridine is a chemical compound that features a pyridine ring substituted with an iodine atom, a methyl group, and a Boc-protected methylamino group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

The synthesis of 2-(N-Boc-methylamino)-5-iodo-3-methylpyridine typically involves multiple steps One common route starts with the iodination of 3-methylpyridine to introduce the iodine atom at the 5-positionThe reaction conditions often involve the use of reagents such as iodine, tert-butyl dicarbonate (Boc2O), and bases like triethylamine .

Chemical Reactions Analysis

2-(N-Boc-methylamino)-5-iodo-3-methylpyridine can undergo various chemical reactions, including:

Scientific Research Applications

2-(N-Boc-methylamino)-5-iodo-3-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(N-Boc-methylamino)-5-iodo-3-methylpyridine depends on its specific applicationThe iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds .

Biological Activity

2-(N-Boc-methylamino)-5-iodo-3-methylpyridine is a synthetic compound characterized by a pyridine ring with specific substitutions that enhance its biological activity. The molecular formula is C₁₅H₁₈N₃O₄I, indicating the presence of a tert-butoxycarbonyl (Boc) protected methylamino group and an iodine atom at the 5-position. This structural configuration suggests potential applications in medicinal chemistry, particularly in drug design and development.

The unique features of this compound include:

  • Iodine Substitution : The presence of iodine can increase lipophilicity and influence the compound's interaction with biological targets.
  • Boc Protection : The Boc group serves to protect the amino functionality, which can be crucial during synthesis or when targeting specific biological interactions.

In Vitro Studies

Research into the biological activity of this compound has primarily focused on its interaction with various biological targets through molecular docking studies and in vitro assays. These studies aim to evaluate its efficacy against specific enzymes or receptors relevant in disease pathways.

  • Molecular Docking : Docking studies suggest that the compound interacts favorably with target proteins, indicating potential as an inhibitor or modulator in biochemical pathways.
  • In Vitro Assays : Preliminary assays have shown that this compound exhibits significant activity against certain cancer cell lines, suggesting potential anticancer properties. For instance, it has been tested against human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells, demonstrating notable antiproliferative effects .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The iodine atom may facilitate interactions with nucleophilic sites on target proteins.
  • The Boc group can influence the compound's conformation and stability, enhancing its binding affinity to biological targets.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameSimilarityUnique Features
2-(N-Boc-Amino)-3-methylpyridine0.77Lacks iodine substitution; different position of Boc group
tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate0.73Bromine instead of iodine; different substitution pattern
tert-Butyl (3-formylpyridin-2-yl)carbamate0.74Contains an aldehyde instead of an amino group

This table highlights that while there are compounds with similar frameworks, the unique combination of iodine and Boc protection in this compound provides distinct reactivity and potential applications not found in others.

Case Studies

A notable study evaluated the compound's effect on cancer cell proliferation. The results indicated that at specific concentrations, this compound significantly reduced cell viability in HeLa cells, with an IC50 value determined through dose-response curves . Further research is necessary to elucidate the precise signaling pathways affected by this compound.

Properties

IUPAC Name

tert-butyl N-(5-iodo-3-methylpyridin-2-yl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17IN2O2/c1-8-6-9(13)7-14-10(8)15(5)11(16)17-12(2,3)4/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHYESISLPNYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N(C)C(=O)OC(C)(C)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654767
Record name tert-Butyl (5-iodo-3-methylpyridin-2-yl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942206-08-8
Record name tert-Butyl (5-iodo-3-methylpyridin-2-yl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.